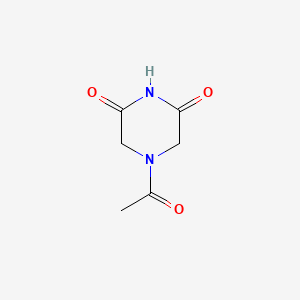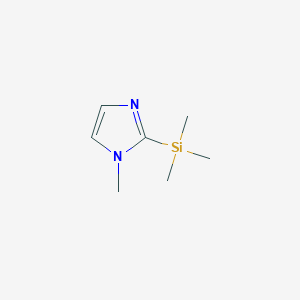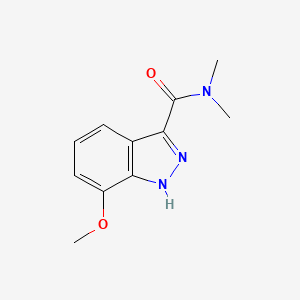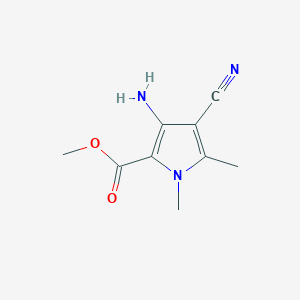
4-Acetylpiperazine-2,6-dione
Descripción general
Descripción
4-Acetylpiperazine-2,6-dione is a heterocyclic compound . Piperidine-2,6-diones, which 4-Acetylpiperazine-2,6-dione is a part of, are frequently found in numerous drugs . They serve as valuable and versatile synthetic intermediates in organic synthesis .
Synthesis Analysis
The synthesis of piperidine-2,6-dione, which 4-Acetylpiperazine-2,6-dione is a derivative of, can be achieved from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes . This method could be used for the synthesis of niraparib, a first-line drug for the treatment of ovarian cancer .Chemical Reactions Analysis
The synthesis of piperidine-2,6-dione involves Michael addition and intramolecular nucleophilic substitution processes .Aplicaciones Científicas De Investigación
Antimicrobial Properties
4-Acetylpiperazine-2,6-dione derivatives exhibit significant antimicrobial properties. A study by Blokhina et al. (2021) synthesized a novel derivative with potent antimicrobial capabilities. This research also investigated the compound's thermodynamic properties, including solubility in various solvents and temperature-dependent distribution coefficients, revealing insights into its potential pharmaceutical applications (Blokhina, Sharapova, Ol’khovich, Levshin, & Perlovich, 2021).
Synthesis and Characterization
The synthesis and characterization of 4-Acetylpiperazine-2,6-dione and its derivatives have been a focus in several studies. Mancilla et al. (2002) described methodologies for synthesizing and characterizing new piperazine-2,6-diones. These methods provide access to derivatives with potential therapeutic properties, especially for hypolipidemic activity (Mancilla, Canillo, Zamudio-Rivera, Beltrán, & Farán, 2002).
Analgesic and Anti-inflammatory Activities
4-Acetylpiperazine-2,6-dione derivatives demonstrate analgesic and anti-inflammatory activities. A study conducted by Aboutabl and El-Hamid (2015) showed significant inhibition of writhing in mice models, indicating their potential as pain relievers. These compounds were also evaluated for their anti-inflammatory properties, demonstrating notable effectiveness in reducing edema (Aboutabl & El-Hamid, 2015).
Anticancer Properties
Research has highlighted the anticancer potential of 4-Acetylpiperazine-2,6-dione derivatives. Saab et al. (2013) investigated the antiproliferative effects of various piperazine derivatives against chronic myelogenous leukemia cells. These studies suggest the potential application of these compounds in cancer treatment (Saab, Dobmeier, Koenig, Fabri, Finotti, Borgatti, Lampronti, Bernardi, Efferth, & Gambari, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-acetylpiperazine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-4(9)8-2-5(10)7-6(11)3-8/h2-3H2,1H3,(H,7,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAUQQUTAJUSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)NC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516969 | |
| Record name | 4-Acetylpiperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35975-27-0 | |
| Record name | 4-Acetylpiperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















